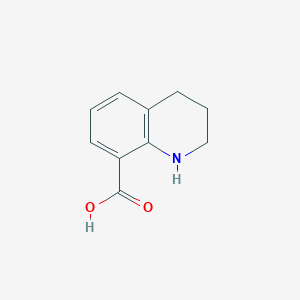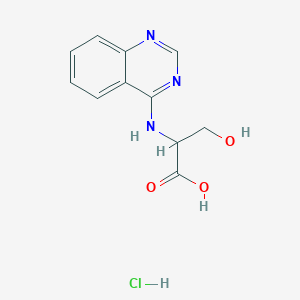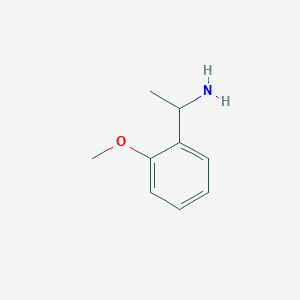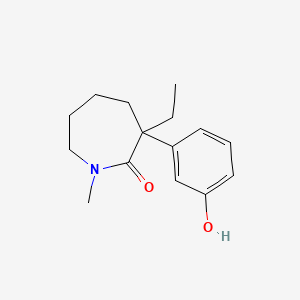![molecular formula C10H18F3NO B1304230 3-[(环己基)甲基氨基]-1,1,1-三氟-2-丙醇 CAS No. 446276-15-9](/img/structure/B1304230.png)
3-[(环己基)甲基氨基]-1,1,1-三氟-2-丙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol, or CMPT, is a cyclic amine compound that has recently been studied for its potential applications in scientific research. CMPT has a wide range of benefits, including its ability to act as a prodrug for the synthesis of other compounds and its ability to act as a catalyst for certain reactions. CMPT has also been found to have interesting biochemical and physiological effects, making it a potentially valuable tool for laboratory experiments.
科学研究应用
当然可以!以下是对3-[(环己基)甲基氨基]-1,1,1-三氟-2-丙醇在科学研究应用方面的全面分析,重点关注六个独特的领域:
蛋白质组学研究
3-[(环己基)甲基氨基]-1,1,1-三氟-2-丙醇由于其与蛋白质和肽相互作用的能力而被用于蛋白质组学研究。其独特的化学结构使其可用于研究蛋白质折叠、稳定性和相互作用。 该化合物可以帮助识别蛋白质的功能并了解细胞过程的复杂机制 .
药物开发
在药物研究中,该化合物因其潜在的治疗特性而被探索。众所周知,其三氟甲基可增强药物候选物的代谢稳定性和生物利用度。 研究人员正在研究其在各种药物制剂中的功效,旨在开发具有改善药代动力学特征的新药 .
有机合成
3-[(环己基)甲基氨基]-1,1,1-三氟-2-丙醇是有机合成中的一种有价值的中间体。它用于制备各种氟化化合物,这些化合物在药物化学和材料科学中很重要。 其反应性和稳定性使其成为合成复杂分子的有用构建块 .
材料科学
在材料科学中,该化合物因其在开发先进材料方面的潜在应用而受到研究。其独特的特性,如疏水性和热稳定性,使其适合用于创建具有特殊功能的涂层、聚合物和其他材料。 研究人员正在探索其在提高这些材料的性能和耐久性方面的应用 .
分析化学
分析化学家使用3-[(环己基)甲基氨基]-1,1,1-三氟-2-丙醇作为各种分析技术中的标准品或试剂。其明确的化学性质使其成为校准和验证分析方法(包括色谱法和质谱法)的理想选择。 这有助于确保分析结果的准确性和可靠性 .
生物化学研究
在生物化学研究中,该化合物被用来研究酶动力学和机制。它与酶的相互作用可以提供对其催化活性和抑制的见解。 此信息对于理解代谢途径和开发酶抑制剂作为潜在的治疗剂至关重要 .
作用机制
- It’s essential to note that this compound belongs to the thiosemicarbazone family, which has shown promise in cancer therapy .
Target of Action
Biochemical Pathways
生化分析
Biochemical Properties
3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and activity of the target biomolecules .
Cellular Effects
The effects of 3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, 3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active sites of enzymes, thereby inhibiting or enhancing their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular processes, although the exact nature of these effects can vary.
Dosage Effects in Animal Models
The effects of 3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing the levels of metabolites and the overall metabolic flux. For instance, the compound can affect the activity of enzymes involved in the breakdown and synthesis of certain biomolecules, thereby altering the metabolic balance within cells .
Transport and Distribution
The transport and distribution of 3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its activity and efficacy, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of 3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These processes ensure that the compound reaches the appropriate sites where it can interact with its target biomolecules and exert its effects .
属性
IUPAC Name |
3-[cyclohexyl(methyl)amino]-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3NO/c1-14(7-9(15)10(11,12)13)8-5-3-2-4-6-8/h8-9,15H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYCUDIAVZBMPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C(F)(F)F)O)C1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217889 |
Source


|
| Record name | 3-(Cyclohexylmethylamino)-1,1,1-trifluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
446276-15-9 |
Source


|
| Record name | 3-(Cyclohexylmethylamino)-1,1,1-trifluoro-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446276-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Cyclohexylmethylamino)-1,1,1-trifluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1304184.png)

